1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

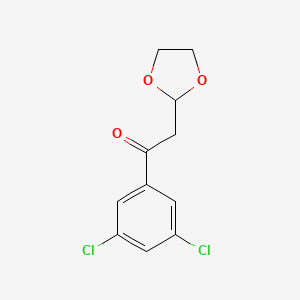

1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a substituted acetophenone derivative featuring a dichlorophenyl group at position 1 and a 1,3-dioxolane-protected ketone moiety at position 2.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-3-7(4-9(13)5-8)10(14)6-11-15-1-2-16-11/h3-5,11H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUBZDJIGZMOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylene glycol.

Formation of Dioxolane Ring: The 3,5-dichlorobenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.

Formation of Ethanone Backbone: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Aromatic ring : 3,5-Dichlorophenyl group (electron-withdrawing substituents enhance electrophilic reactivity).

- Functional groups: 1,3-dioxolan-2-yl (a protecting group for ketones or aldehydes) and ethanone backbone.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Aromatic Rings

Table 1: Comparison of Dichlorophenyl-Substituted Ethanones

Key Observations :

- Electron-withdrawing vs. protecting groups: The 1,3-dioxolane group in the target compound reduces ketone reactivity compared to unprotected analogs like 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone, which has a free hydroxyl group .

- Fluorinated analogs: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone exhibits enhanced lipophilicity and metabolic stability due to the CF₃ group, making it valuable in agrochemical or pharmaceutical synthesis .

Functional Group Variations

Table 2: Impact of Substituents on Physicochemical Properties

Biological Activity

1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl moiety and a dioxolane ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, antimicrobial properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable diol in the presence of an acid catalyst. The reaction conditions and purification processes are crucial for obtaining high yields of the desired product.

Antimicrobial Properties

The biological activity of this compound has been evaluated against various microbial strains. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Active against S. aureus, E. faecalis | Active against C. albicans |

| 1-(4-methoxyphenyl)ethanone | Moderate activity against P. aeruginosa | Low activity against C. albicans |

Research shows that derivatives containing the dioxolane ring often exhibit enhanced antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in cell wall synthesis .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.

- Disruption of Membrane Integrity : The lipophilic nature of the dioxolane ring may facilitate membrane penetration and destabilization.

Study 1: Antifungal Activity

A comparative study evaluated the antifungal activity of various dioxolane derivatives against Candida albicans. Results indicated that this compound demonstrated significant inhibitory concentrations (IC50 values) in the range of 100–200 µg/mL. This study highlights the potential for developing antifungal agents based on this compound's structure .

Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentration (MIC) values as low as 625 µg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting strong antibacterial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.